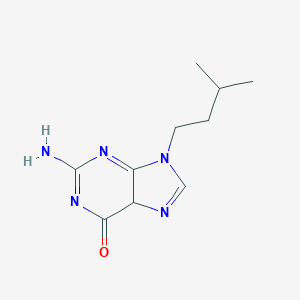
2-amino-9-isopentyl-5H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-isopentyl-5H-purin-6(9H)-one, also known as AIP, is a purine analog that has been widely used in scientific research due to its ability to inhibit protein-protein interactions. AIP has been shown to be an effective inhibitor of the histidine kinase CheA, which is involved in bacterial chemotaxis.
Mecanismo De Acción
2-amino-9-isopentyl-5H-purin-6(9H)-one inhibits the histidine kinase CheA by binding to its active site and preventing its autophosphorylation. This leads to a disruption of the chemotactic signaling pathway in bacteria, which ultimately affects bacterial behavior.
Efectos Bioquímicos Y Fisiológicos
2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to affect the behavior of bacteria by disrupting their chemotactic signaling pathway. This disruption can lead to a decrease in bacterial motility and a reduction in biofilm formation. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to have an effect on the expression of certain genes in bacteria, suggesting that it may have broader effects on bacterial physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-9-isopentyl-5H-purin-6(9H)-one in lab experiments is its specificity for the histidine kinase CheA. This allows researchers to selectively target this protein and study its role in bacterial chemotaxis. However, one limitation of using 2-amino-9-isopentyl-5H-purin-6(9H)-one is its potential toxicity to cells. Careful dosing and monitoring is required to ensure that 2-amino-9-isopentyl-5H-purin-6(9H)-one does not have unintended effects on bacterial growth or survival.
Direcciones Futuras
There are several future directions for the use of 2-amino-9-isopentyl-5H-purin-6(9H)-one in scientific research. One area of interest is the development of new analogs of 2-amino-9-isopentyl-5H-purin-6(9H)-one that may have improved specificity or potency. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in combination with other inhibitors to study the interactions between different components of the chemotactic signaling pathway. Finally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in the development of new antibacterial agents that target bacterial chemotaxis.
Métodos De Síntesis
The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one involves the condensation of 6-chloropurine with isopentenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product, 2-amino-9-isopentyl-5H-purin-6(9H)-one.
Aplicaciones Científicas De Investigación
2-amino-9-isopentyl-5H-purin-6(9H)-one has been used in a variety of scientific research applications, including the study of bacterial chemotaxis, quorum sensing, and biofilm formation. 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to inhibit the histidine kinase CheA, which is involved in the chemotactic signaling pathway in bacteria. This inhibition leads to a disruption of bacterial chemotaxis, making 2-amino-9-isopentyl-5H-purin-6(9H)-one a useful tool for studying this process.
Propiedades
IUPAC Name |
2-amino-9-(3-methylbutyl)-5H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-7H,3-4H2,1-2H3,(H2,11,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGCSSRDBBOEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2C1=NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9-isopentyl-5H-purin-6(9H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

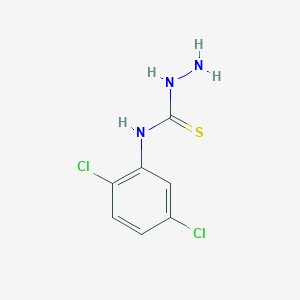
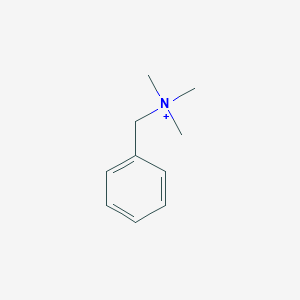


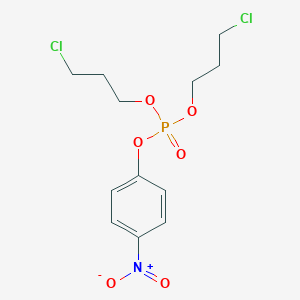
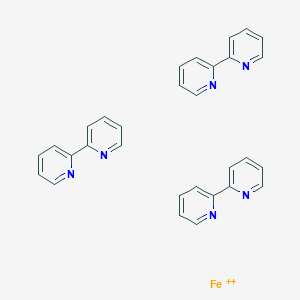
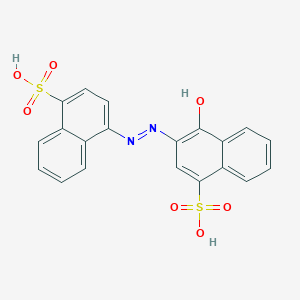

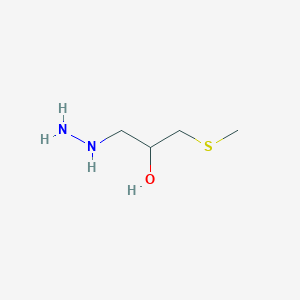
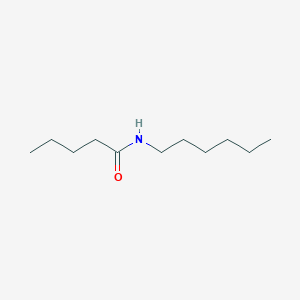
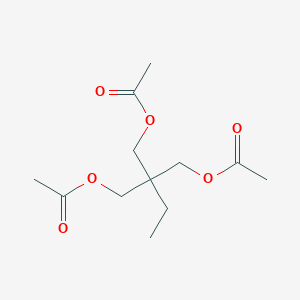

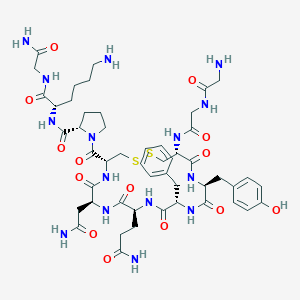
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)